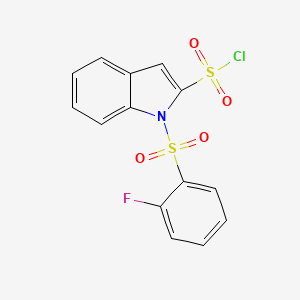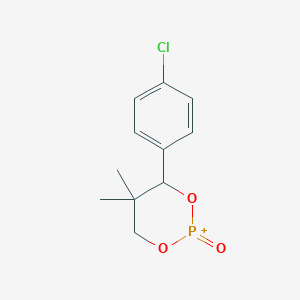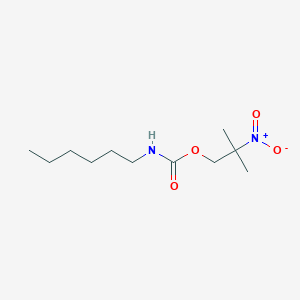
1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of both fluorobenzene and indole sulfonyl chloride groups, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride can be synthesized through a multi-step process involving the reaction of 2-fluorobenzenesulfonyl chloride with indole derivatives. The reaction typically requires the use of a base such as triethylamine and a solvent like dichloromethane. The reaction conditions often involve maintaining a low temperature to control the reactivity of the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines and alcohols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines, and oxidizing agents like hydrogen peroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonate esters, and various substituted indole derivatives .
Aplicaciones Científicas De Investigación
1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl and fluorobenzene groups into target molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form sulfonamide or sulfonate ester bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorobenzenesulfonyl chloride: A simpler compound with similar reactivity but lacking the indole group.
Indole-2-sulfonyl chloride: Similar structure but without the fluorobenzene group.
Benzene-1-sulfonyl chloride: Lacks both the fluorine and indole groups, making it less versatile.
Uniqueness
1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride is unique due to the presence of both fluorobenzene and indole sulfonyl chloride groups. This combination allows for a broader range of chemical reactions and applications compared to similar compounds .
Propiedades
Número CAS |
530116-15-5 |
|---|---|
Fórmula molecular |
C14H9ClFNO4S2 |
Peso molecular |
373.8 g/mol |
Nombre IUPAC |
1-(2-fluorophenyl)sulfonylindole-2-sulfonyl chloride |
InChI |
InChI=1S/C14H9ClFNO4S2/c15-22(18,19)14-9-10-5-1-3-7-12(10)17(14)23(20,21)13-8-4-2-6-11(13)16/h1-9H |
Clave InChI |
IZKBXCLKBXWHMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(N2S(=O)(=O)C3=CC=CC=C3F)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(3-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14230320.png)
![1H-Benzimidazole-5-carboxylic acid, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14230328.png)
![4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B14230334.png)
![1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B14230343.png)
![(1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14230345.png)
![2-Benzyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14230347.png)

![1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone](/img/structure/B14230361.png)



![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(trifluoromethyl)-](/img/structure/B14230382.png)

![(E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine](/img/structure/B14230389.png)
